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Compound of Interest

Compound Name: 4-(Bromomethyl)benzamide

Cat. No.: B1269819

An In-Depth Technical Guide to 4-(Bromomethyl)benzamide for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 4-(Bromomethyl)benzamide, a versatile intermediate compound with
significant applications in organic synthesis and drug discovery. The information is tailored for
researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

4-(Bromomethyl)benzamide is a substituted aromatic compound featuring a benzamide core
with a reactive bromomethyl group at the para position.[1] This benzylic bromide functionality
makes it a valuable electrophilic building block in synthetic chemistry.[1]

Structural and General Information
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Property Value Reference(s)
CAS Number 58914-40-2 [2]

Molecular Formula CsHsBrNO [1][2]
Molecular Weight 214.06 g/mol [11[2]

IUPAC Name 4-(bromomethyl)benzamide [2]
Appearance Yellow to off-white to white 3]

solid

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)N

[2]

INChl Key

KXODOFITUINMKA-
UHFFFAOYSA-N

[2]

Physical Properties

The following table summarizes the key physical properties of 4-(Bromomethyl)benzamide.

Note that some values are predicted based on computational models.

Property Value Reference(s)
Melting Point 190 to 194 °C [3]
N ) 338.4 °C at 760 mmHg
Boiling Point , [3]
(Predicted)
Density 1.555 g/cm? (Predicted) [3]

Refractive Index

1.611 (Predicted)

[3]

Solubility

Limited solubility in water;
soluble in organic solvents

such as ethanol and acetone.

[4]

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of 4-
(Bromomethyl)benzamide.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic
fragmentation patterns.

m/z Value Description Reference(s)
134 Top Peak [2]
106 2nd Highest Peak [2]
89 3rd Highest Peak [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for 4-(Bromomethyl)benzamide is not readily available, the
expected proton (*H) and carbon-13 (133C) NMR chemical shifts can be predicted based on its
structure and data from analogous compounds.

e 'HNMR:
o A characteristic singlet for the benzylic protons (-CHzBr) is expected around & 4.5 ppm.[5]
o Aromatic protons will appear as a set of doublets in the & 7.4-7.9 ppm region.

o The amide protons (-NH2) will present as a broad singlet, with its chemical shift being
solvent-dependent.

e 1BC NMR:
o The benzylic carbon (-CH2Br) is anticipated to have a signal around & 32-34 ppm.
o Aromatic carbons will resonate in the 4 127-142 ppm range.

o The carbonyl carbon (-C=0) signal is expected to be the most downfield, typically above &
168 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional

groups.
Wavenumber (cm—?) Functional Group Vibration
3400-3100 N-H stretching (amide)
~1660 C=0 stretching (amide | band)
~1610 N-H bending (amide Il band)
~1400 C-N stretching
~1200 C-Br stretching
3100-3000 Aromatic C-H stretching
1600, 1475 Aromatic C=C ring stretching

Experimental Protocols

The following sections detail methodologies for the synthesis and purification of 4-
(Bromomethyl)benzamide.

Synthesis via Radical Bromination

This protocol describes the synthesis of 4-(Bromomethyl)benzamide from 4-
methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and
azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar
synthesis of 4-(bromomethyl)benzonitrile.[5]

Materials:
e 4-Methylbenzamide
e N-Bromosuccinimide (NBS)

» Azobisisobutyronitrile (AIBN)
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e Carbon tetrachloride (CCla), anhydrous

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

o Filtration apparatus

Procedure:

 In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon
tetrachloride.

e Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.

» Attach a reflux condenser and heat the reaction mixture to reflux (approx. 77°C) with
vigorous stirring for 8 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct
will precipitate.

 Filter the mixture to remove the precipitated succinimide.

o Wash the filtrate with water to remove any remaining succinimide.

e Dry the organic layer over anhydrous sodium sulfate (Na2SOa).

» Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-
(Bromomethyl)benzamide.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1269819?utm_src=pdf-body
https://www.benchchem.com/product/b1269819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 N

Reaction Setup
Dissolve 4-methylbenzamide
in anhydrous CCl4

Add NBS (1.2 eq)
and AIBN (catalytic)
- J
4 N\

Reaction
y
Heat to reflux (77°C)
for 8 hours with stirringj

Monitor by TLC
\ J

Work-up & Isolation

Y

[Cool to room temperature]
Filter to remove
precipitated succinimide
[Wash filtrate with Water]
Dry organic layer
(anhydrous Na2S04)

Evaporate solvent
under reduced pressure

Obtain Crude Product

Click to download full resolution via product page

Synthesis Workflow for 4-(Bromomethyl)benzamide.
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Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[6][7] The choice of

solvent is critical; a solvent system in which the compound is soluble when hot but sparingly

soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this
type.[8]

Materials:

Crude 4-(Bromomethyl)benzamide

Ethanol

Deionized water

Erlenmeyer flasks

Hot plate

Bichner funnel and filter flask

Filter paper

Procedure:

Place the crude product in an Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid completely.

If colored impurities are present, a small amount of activated charcoal can be added, and the
solution filtered while hot.

Slowly add hot deionized water dropwise to the hot ethanol solution until the solution
becomes persistently cloudy (the saturation point).

Allow the flask to cool slowly to room temperature. Crystals should begin to form.

To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the
crystallization process.
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e Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

e Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any
remaining soluble impurities.

e Dry the crystals under vacuum or in a desiccator to obtain pure 4-
(Bromomethyl)benzamide.

Chemical Reactivity and Applications in Drug
Development

The reactivity of 4-(Bromomethyl)benzamide is dominated by the electrophilic nature of the
benzylic carbon, making it susceptible to nucleophilic substitution (Sn2) reactions. This property
is extensively utilized in the synthesis of more complex molecules.[1]

Key Applications:

o Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing a variety
of pharmacologically active compounds.[1] The bromomethyl group allows for the attachment
of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols,
alcohols).

e Enzyme Inhibition: The compound and its derivatives are investigated as enzyme inhibitors.
The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with
nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading
to irreversible inhibition.[1][9]

o Agrochemicals: It is also used in the synthesis of various agricultural chemicals.[1]
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Primary Applications
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Relationship between structure and applications.

Mechanism of Action in Biological Systems:
Covalent Inhibition

In drug development, 4-(Bromomethyl)benzamide can be considered a reactive fragment for
targeting specific proteins. Its potential mechanism of action involves the covalent modification
of nucleophilic residues, most notably cysteine, within a protein's binding site.[9] This leads to

irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The process can be described as follows:

» Non-covalent Binding: The benzamide portion of the molecule first docks into the protein's
binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic

interactions).

o Covalent Bond Formation: This initial binding event positions the reactive bromomethyl group
in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side
chain then attacks the electrophilic benzylic carbon in an Sn2 reaction, displacing the
bromide ion.

¢ Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible
inactivation of the protein.
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Mechanism of Covalent Enzyme Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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